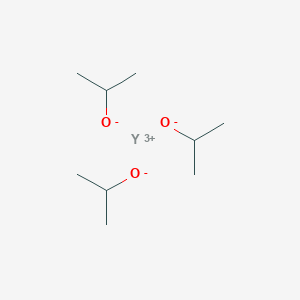
2,3-Dibromoanisole
Overview
Description
2,3-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O. It is a derivative of anisole, where two bromine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromoanisole can be synthesized through the bromination of anisole. The process involves the reaction of anisole with bromine in the presence of a catalyst. One common method is the solventless dibromination, where anisole, sodium bromide, and oxone are mixed and vortexed with copper-plated steel beads . Another method involves the vapor-phase bromination of 3-alkylanisole with bromine vapor .
Industrial Production Methods: Industrial production of this compound typically involves the liquid-phase bromination of anisole using bromine in solvents such as heptane, carbon tetrachloride, or acetic acid. The reaction is conducted at elevated temperatures to ensure complete bromination and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromoanisole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a catalyst.
Oxidation: Oxone or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
Substitution Products: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Scientific Research Applications
2,3-Dibromoanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dibromoanisole involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it reactive towards electrophiles, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .
Comparison with Similar Compounds
2,4-Dibromoanisole: Another brominated derivative of anisole with bromine atoms at the 2nd and 4th positions.
3,4-Dibromoanisole: Bromine atoms are substituted at the 3rd and 4th positions of the benzene ring.
2,3-Dibromo-3-methylpentane: A structurally similar compound with different substituents.
Uniqueness: 2,3-Dibromoanisole is unique due to its specific substitution pattern, which influences its reactivity and applications
Properties
IUPAC Name |
1,2-dibromo-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUOJHYDIKYRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474715 | |
| Record name | 2,3-Dibromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95970-22-2 | |
| Record name | 1,2-Dibromo-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95970-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)





![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)
